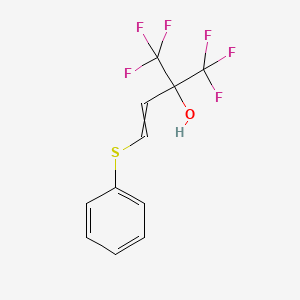
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is an organofluorine compound characterized by the presence of trifluoromethyl groups and a phenylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-bromo-2-(trifluoromethyl)ethane and thiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique chemical structure makes it a valuable candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups and phenylsulfanyl moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol: Lacks the trifluoromethyl groups, affecting its hydrophobicity and stability.
Uniqueness: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is unique due to the presence of both trifluoromethyl groups and a phenylsulfanyl moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity, thermal stability, and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
96569-51-6 |
|---|---|
Molekularformel |
C11H8F6OS |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-phenylsulfanyl-2-(trifluoromethyl)but-3-en-2-ol |
InChI |
InChI=1S/C11H8F6OS/c12-10(13,14)9(18,11(15,16)17)6-7-19-8-4-2-1-3-5-8/h1-7,18H |
InChI-Schlüssel |
ZYXAMWMBLZFCSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC=CC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


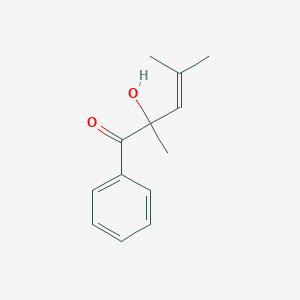

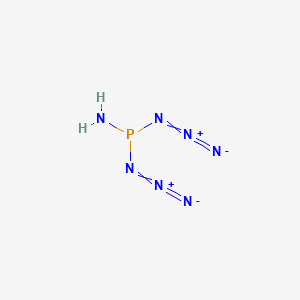
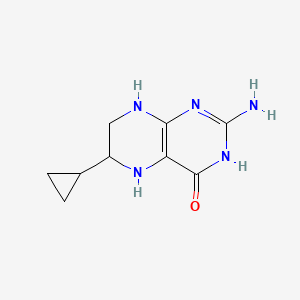
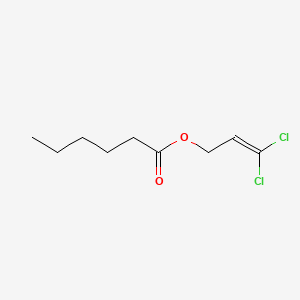

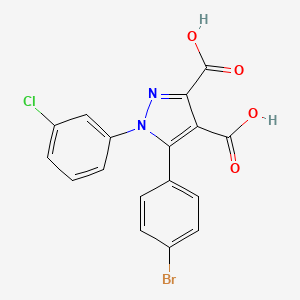
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
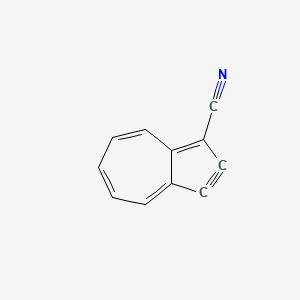
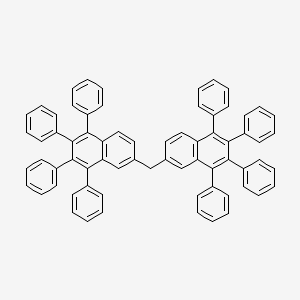
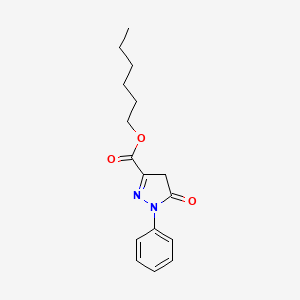


![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
